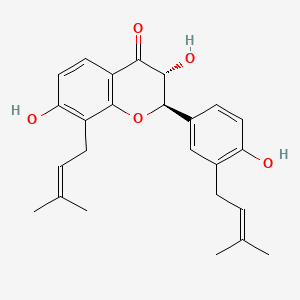
3-Hydroxyglabrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyglabrol typically involves the extraction from Glycyrrhiza glabra roots followed by purification processes . The synthetic route includes the use of organic solvents and chromatographic techniques to isolate the compound in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from licorice roots. The process includes drying, grinding, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyglabrol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid compounds and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: Used in the formulation of natural health products, cosmetics, and dietary supplements.
Mechanism of Action
The mechanism of action of 3-Hydroxyglabrol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria by disrupting cell membrane integrity and interfering with essential metabolic processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and inhibits the activation of inflammatory pathways.
Comparison with Similar Compounds
3-Hydroxyglabrol is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Glabridin: Another flavonoid from Glycyrrhiza glabra with potent antioxidant and anti-inflammatory properties.
Hispaglabridin A and B: Flavonoids with similar antimicrobial and antioxidant activities.
Isoliquiritigenin: A flavonoid with anti-cancer and anti-inflammatory properties.
Properties
CAS No. |
74148-41-7 |
|---|---|
Molecular Formula |
C25H28O5 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2R,3R)-3,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-7-16-13-17(8-11-20(16)26)24-23(29)22(28)19-10-12-21(27)18(25(19)30-24)9-6-15(3)4/h5-6,8,10-13,23-24,26-27,29H,7,9H2,1-4H3/t23-,24+/m0/s1 |
InChI Key |
LAQLCZKPJGMFRM-BJKOFHAPSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2C(C(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















